(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a synthetic organic compound used as a building block in the development of DORAs [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ]. These antagonists target the orexin system, which plays a crucial role in regulating wakefulness and the sleep-wake cycle [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ]. DORAs are investigated for their potential in treating insomnia and other sleep disorders.
While the synthesis of the specific molecule is not directly described in the provided papers, a related compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (compound 6 in the paper), serves as a starting point for optimization [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ]. Based on this, we can infer that the synthesis likely involves a multi-step process. This would potentially include the formation of the pyrrolidine ring, the incorporation of the 1,2,4-oxadiazole moiety, and the final coupling with 1-methyl-1H-pyrrole-2-carbonyl chloride.
As a component of DORAs, (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone likely contributes to the overall antagonist activity at the orexin receptors. The specific mechanism would involve binding to the orexin receptors, preventing the binding of the endogenous orexin neuropeptides, and thus inhibiting the signaling pathways responsible for promoting wakefulness [ [] https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001 ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2